molecular formula C18H21NO2 B5778587 2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid CAS No. 6081-14-7

2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid

Cat. No.: B5778587
CAS No.: 6081-14-7
M. Wt: 283.4 g/mol
InChI Key: JKEMZBCURHUQTK-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid is an organic compound with a complex structure that includes both phenoxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylphenol with an appropriate alkylating agent to form the 2-methylphenoxy intermediate. This intermediate is then reacted with 2-(propan-2-yl)phenylamine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid involves its interaction with specific molecular targets and pathways. The phenoxy and phenyl groups may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenoxy)propanoic acid
  • 2-(2-Methylphenoxy)acetic acid
  • 2-(2-Methylphenoxy)ethylamine

Uniqueness

2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid is unique due to its specific combination of phenoxy and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(2)15-9-5-6-10-16(15)19-18(20)12-21-17-11-7-4-8-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEMZBCURHUQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976284
Record name 2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6081-14-7
Record name 2-(2-Methylphenoxy)-N-[2-(propan-2-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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